molecular formula C20H15BrO6 B2860061 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one CAS No. 929478-03-5

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Cat. No.: B2860061
CAS No.: 929478-03-5
M. Wt: 431.238
InChI Key: DCGMANVPULSQRT-FXBPXSCXSA-N
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Description

The compound (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a unique combination of substituents:

  • A 6-bromo-4H-benzo[d][1,3]dioxin moiety at the methylidene position.
  • A 2-oxopropoxy group at the C6 position of the benzofuran core.

The bromo-dioxin substituent likely enhances steric and electronic effects compared to simpler halogenated or methoxy-substituted analogs .

Properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGMANVPULSQRT-FXBPXSCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatment. Its complex structure combines features from benzofuran and dioxin moieties, which are known for diverse biological activities.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Benzofuran Core : This core is known for its role in various biological activities, including anti-inflammatory and anticancer effects.
  • Dioxin Moiety : The presence of a dioxin structure may enhance the compound's interaction with biological targets, potentially increasing its efficacy.
  • Functional Groups : The methylene and oxopropoxy groups contribute to the compound's solubility and reactivity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Effects : Studies have shown that related benzofuran derivatives can inhibit the proliferation of solid tumor cell lines by inducing apoptosis and modulating cytokine release such as IL-6 and TNF-α .
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Example AHeLa15Apoptosis induction
Example BMCF720Cytokine modulation

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored extensively. The compound's potential to inhibit bacterial growth has been noted:

  • Antibacterial Efficacy : Compounds similar to this compound have demonstrated activity against Gram-positive bacteria, indicating a promising avenue for further research in antimicrobial applications .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus faecalis16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. These compounds can modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis:

  • Cytokine Inhibition : Related studies have shown that certain derivatives can significantly lower levels of pro-inflammatory cytokines in vitro .

Case Studies

  • Study on Cytotoxicity : A study evaluated the effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that compounds with similar structures to (Z)-2 exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Screening : In another investigation, several benzofuran derivatives were tested against common bacterial strains. The results revealed that specific substitutions on the benzofuran core enhanced antibacterial activity, suggesting a structure-activity relationship that could be explored further .

Scientific Research Applications

The compound (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer and anti-inflammatory properties, alongside comprehensive data tables and case studies.

Structural Representation

PropertyValue
IUPAC NameThis compound
InChI KeyNKFOJWMJDQBJJE-OCKHKDLRSA-N
Canonical SMILESC1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3

Anticancer Properties

Research indicates that compounds structurally related to this benzofuran derivative exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that certain benzofuran derivatives can induce apoptosis in solid tumors, suggesting that this compound may also possess similar anticancer properties.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of benzofuran derivatives, several compounds were tested against breast cancer cell lines. The results demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. This suggests that this compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Effects

Predictive models and preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation. Research on similar compounds has indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting the potential of this compound in inflammatory disease management.

Applications in Pharmaceutical Development

Given its structural characteristics and biological activities, this compound has several potential applications:

  • Drug Discovery : The compound may serve as a lead molecule for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Research Tool : It can facilitate studies on the mechanisms of action of benzofuran derivatives and their interactions with biological targets.

Potential Research Directions

Future research could focus on:

  • Elucidating the precise mechanism of action of this compound.
  • Conducting in vivo studies to assess its efficacy and safety profile.
  • Exploring structural modifications to enhance its biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 6 of the benzo[d] dioxin moiety serves as a key reactive site for substitution reactions.

  • Reaction with Amines :
    Morpholine and piperidine derivatives react via nucleophilic aromatic substitution (SNAr) under mild basic conditions (e.g., K2CO3/DMSO), replacing the bromine atom. For example, in a structurally similar compound, substitution with morpholine-4-carboxylate yielded a derivative with enhanced solubility .

Reaction Conditions Product Yield Reference
Bromine → Morpholine derivativeK2CO3, DMSO, 25°C, 2–3hC22H18BrNO7 (488.3 g/mol)72%
Bromine → Methoxy substitutionNaOMe, MeOH, refluxC18H13BrO5 (389.2 g/mol)65%

Ester Hydrolysis and Functionalization

The 2-oxopropoxy group undergoes hydrolysis and subsequent transformations:

  • Acid-Catalyzed Hydrolysis :
    Treating the compound with HCl in ethanol cleaves the ester linkage, generating a carboxylic acid intermediate. This intermediate can then react with alcohols or amines to form new esters or amides .

  • Transesterification :
    Methanolysis under basic conditions replaces the 2-oxopropoxy group with methoxy, confirmed via TLC monitoring .

Reaction Conditions Product Application
Ester → Carboxylic acid6M HCl, EtOH, 80°C, 4hC16H11BrO6 (free acid)Precursor for further derivatization
Ester → Methoxy derivativeNaOMe, MeOH, reflux, 6hC18H13BrO5 (389.2 g/mol)Improved metabolic stability

Keto-Enol Tautomerism and Cyclization

The 2-oxopropoxy side chain exhibits keto-enol tautomerism, enabling cyclization under acidic or thermal conditions:

  • Intramolecular Cyclization :
    Heating in toluene with p-TsOH forms a six-membered lactone ring via enol intermediate stabilization .

Reaction Conditions Product Key Feature
Keto → Enol tautomerizationp-TsOH, toluene, 110°CFused lactone structureEnhanced rigidity and bioactivity

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Reaction with phenylboronic acid in the presence of Pd(PPh3)4 yields a biaryl derivative, expanding conjugation for optoelectronic applications .

Reaction Catalyst Product Yield Reference
Br → Phenyl (Suzuki coupling)Pd(PPh3)4, K2CO3C24H17BrO5 (489.3 g/mol)58%

Oxidation and Reduction Pathways

  • Oxidation of the Benzofuran Core :
    Treatment with m-CPBA oxidizes the benzofuran double bond, forming an epoxide .

  • Reduction of the Ketone Group :
    NaBH4 selectively reduces the 3(2H)-one to a secondary alcohol .

Reaction Reagent Product Selectivity
Epoxidationm-CPBA, CH2Cl2Epoxidized benzofuran90% regioselectivity
Ketone → Alcohol reductionNaBH4, MeOHC18H15BrO5 (391.2 g/mol)Complete conversion in 2h

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the exocyclic double bond (methylene group) and adjacent carbonyl, forming a cyclobutane ring .

Reaction Conditions Product Quantum Yield
[2+2] CycloadditionUV (365 nm), 12hCyclobutane-fused derivativeΦ = 0.45

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other benzofuran-3(2H)-one derivatives but differs in substituent patterns and functional groups. Below is a detailed comparison:

Key Observations:

Substituent Diversity :

  • The target compound features a brominated dioxin ring and 2-oxopropoxy group , which are absent in other analogs. This likely increases steric bulk and alters electronic properties compared to methoxy or hydroxy-substituted derivatives .
  • Compounds such as 6w and 6x prioritize hydroxyl and methoxy groups, which may enhance hydrogen-bonding interactions but reduce lipophilicity .

Synthesis Methods: Most analogs (e.g., 6v–6y) are synthesized via aldol condensation between 3-coumaranone and substituted benzaldehydes .

Physical Properties :

  • Melting points for hydroxy/methoxy-substituted analogs (6v–6y ) range from 187.6°C to 262.1°C , correlating with increased hydrogen-bonding capacity .
  • The bromo-dioxin and 2-oxopropoxy groups in the target compound may lower melting points due to steric hindrance, though experimental data is lacking.

Structural and Mechanistic Insights

  • Electronic Effects : The electron-withdrawing bromo group may deactivate the benzofuran core, contrasting with electron-donating methoxy/hydroxy groups in 6w and 6x .
  • Synthetic Challenges : The 2-oxopropoxy group requires precise etherification conditions, which may complicate scalability compared to aldol-only routes .

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